
1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. This compound is particularly interesting due to its diverse substitution patterns and its role as a key precursor or intermediate in the synthesis of various medicinally relevant compounds .
Applications De Recherche Scientifique
1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of various piperidine derivatives.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the development of more efficient and versatile synthesis methods for “2-Piperidinone,1-(2-hydroxy-2-phenylethyl)-” and its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE can be achieved through various methods. One notable method involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods, however, can be tedious and require strong reductive or oxidative conditions. Alternative approaches, such as annulations from advanced precursors by reduction-cyclization cascade, provide a more streamlined protocol to access multi-substituted piperidinones .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized piperidinone derivatives, while reduction reactions may produce more reduced forms of the compound .
Mécanisme D'action
The mechanism of action of 1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2-HYDROXY-2-PHENYLETHYL)PIPERIDIN-2-ONE can be compared with other similar compounds, such as:
2-Piperidinone: A simpler piperidinone derivative with fewer substitution patterns.
3-Hydroxy-1-phenyl-2-piperidinone: Another piperidinone derivative with different substitution patterns.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and its diverse range of applications in various fields .
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-3,6-7,12,15H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFEZRTDZPWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2751752.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)
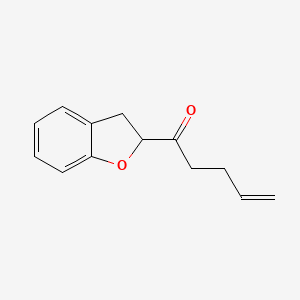
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2751761.png)
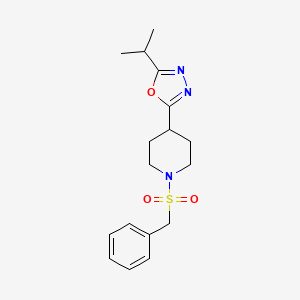
![4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid](/img/structure/B2751763.png)
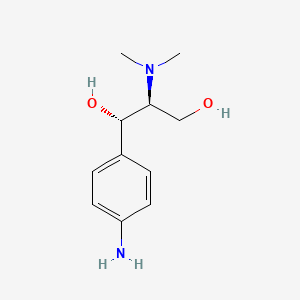
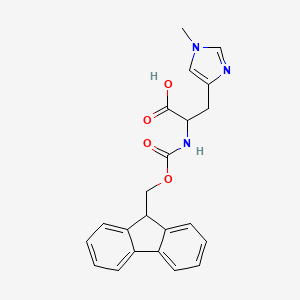
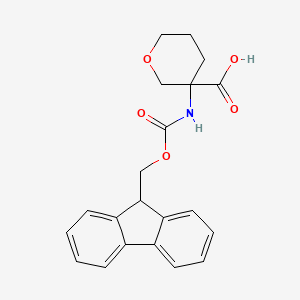

![6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2751771.png)

